molecular formula C10H7BrF2N2 B2366007 1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole CAS No. 2248356-72-9

1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole

Cat. No. B2366007
CAS RN: 2248356-72-9
M. Wt: 273.081
InChI Key: NLBFDMKMNNTJOZ-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The bromophenyl and difluoromethyl groups attached to the pyrazole ring could potentially give this compound unique properties, but without specific studies or data on this compound, it’s difficult to predict its exact characteristics.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring with a bromophenyl group attached at the 1-position and a difluoromethyl group attached at the 4-position. The presence of the bromine and fluorine atoms would likely make the compound quite polar, and the aromatic rings would contribute to its stability .

Safety and Hazards

The safety and hazards of “1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole” would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure, and appropriate safety precautions should be taken .

Future Directions

The future directions for research on “1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole” would likely depend on its properties and potential applications. If it has useful properties, it could be studied further for use in pharmaceuticals, pesticides, or other applications .

properties

IUPAC Name

1-(2-bromophenyl)-4-(difluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-3-1-2-4-9(8)15-6-7(5-14-15)10(12)13/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBFDMKMNNTJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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